molecular formula C9H14BBrN2O2 B12968290 (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid

(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid

Cat. No.: B12968290
M. Wt: 272.94 g/mol
InChI Key: SOQWVFLAAUZNHA-UHFFFAOYSA-N
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Description

(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid is a boronic acid derivative with the molecular formula C9H14BBrN2O2 and a molecular weight of 272.94 g/mol . This compound is characterized by the presence of a bromine atom, a diethylamino group, and a boronic acid moiety attached to a pyridine ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid typically involves the following steps:

    Halogenation: Introduction of a bromine atom to the pyridine ring.

    Amination: Introduction of the diethylamino group.

    Borylation: Introduction of the boronic acid moiety.

One common method involves the palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve continuous flow processes and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Base: Such as potassium carbonate or sodium hydroxide, to facilitate the coupling reaction.

    Solvents: Commonly used solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling with aryl halides can produce biaryl compounds .

Scientific Research Applications

(5-Bromo-6-(diethylamino)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C9H14BBrN2O2

Molecular Weight

272.94 g/mol

IUPAC Name

[5-bromo-6-(diethylamino)pyridin-3-yl]boronic acid

InChI

InChI=1S/C9H14BBrN2O2/c1-3-13(4-2)9-8(11)5-7(6-12-9)10(14)15/h5-6,14-15H,3-4H2,1-2H3

InChI Key

SOQWVFLAAUZNHA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=C(N=C1)N(CC)CC)Br)(O)O

Origin of Product

United States

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